![molecular formula C18H30O3 B13806653 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- CAS No. 88159-18-6](/img/structure/B13806653.png)
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- is a complex organic compound with the molecular formula C18H30O3. It contains a total of 51 bonds, including 21 non-hydrogen bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 carboxylic acid group, 1 hydroxyl group, 1 ether group, and 1 oxirane group
Méthodes De Préparation
The synthesis of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves several steps. One common synthetic route includes the reaction of undecenoic acid with an epoxidizing agent to introduce the oxirane ring. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is crucial for its potential biological and therapeutic effects .
Comparaison Avec Des Composés Similaires
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- can be compared with other similar compounds, such as 9-Oxo-11-(3-pentyl-2-oxiranyl)-10-undecenoic acid. While both compounds share similar structural features, including the presence of an oxirane ring and a carboxylic acid group, they differ in their specific substituents and overall molecular structure.
Propriétés
Numéro CAS |
88159-18-6 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
11-(3-pent-2-enyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,16-17H,2,4-7,9,12-15H2,1H3,(H,19,20) |
Clé InChI |
BKKGUKSHPCTUGE-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC1C(O1)CC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


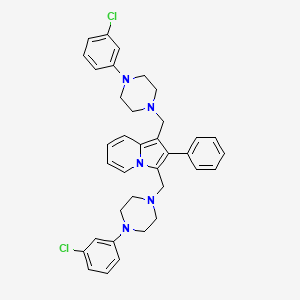
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
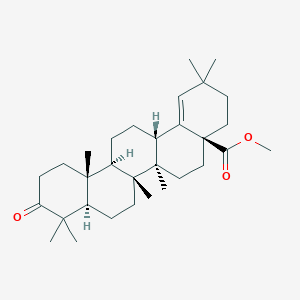
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)

![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
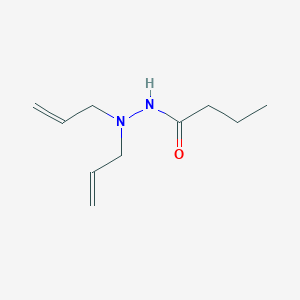
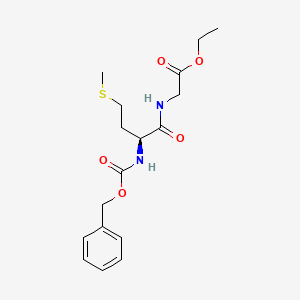
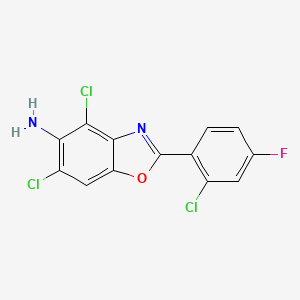
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
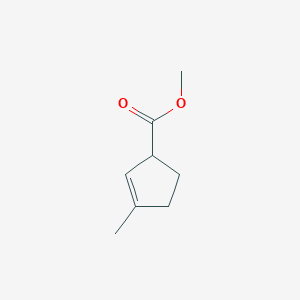
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
